N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-4-10(3)21-15-18-17-14(22-15)16-13(19)11-8-6-7-9-12(11)20-5-2/h6-10H,4-5H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXFAMFAFBXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(butan-2-ylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Thiadiazole Substituents : The butan-2-ylsulfanyl group in the target compound is bulkier than methylthio (5f) or ethylsulfanyl (), which may improve lipid solubility and bioavailability compared to smaller substituents .
- Melting Points : Compounds with aromatic substituents (e.g., 5e, 5j) exhibit lower melting points (132–140°C) compared to alkyl-substituted analogs (158–170°C), likely due to reduced crystallinity .
Anticancer Activity
1,3,4-Thiadiazole derivatives with electron-withdrawing groups (e.g., cyanoacetamido in ) exhibit pro-apoptotic effects and cell cycle arrest in cancer cells . The target compound’s 2-ethoxy group, being electron-donating, may modulate activity by altering electronic interactions with cellular targets.
Antimicrobial and Pesticidal Activity
Compounds with methoxy or halogenated benzamide groups (e.g., ) demonstrate fungicidal and insecticidal activities .
Q & A
Q. What are the optimal synthetic routes for N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives using dehydrating agents like POCl₃ to form the 1,3,4-thiadiazole ring .
Sulfanyl Group Introduction : Reacting the thiadiazole intermediate with butan-2-yl thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butan-2-ylsulfanyl moiety.
Benzamide Coupling : Acylation using 2-ethoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the final product .
- Optimization : Monitor reaction progress via TLC, use inert atmospheres for moisture-sensitive steps, and purify via column chromatography or recrystallization from methanol .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) to verify molecular weight (C₁₅H₁₈N₃O₂S₂, calculated m/z 352.08) .
- X-ray Crystallography : Use SHELX programs for crystal structure determination, focusing on hydrogen bonding (e.g., N–H⋯N interactions) and torsion angles .
Q. How can researchers screen for basic biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Assay Design : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Dose-Response Analysis : Test concentrations from 1–100 µg/mL, with ciprofloxacin as a positive control.
- Mechanistic Clues : Compare activity to analogs with methyl/phenyl substituents to assess the impact of the butan-2-ylsulfanyl group .
Advanced Research Questions
Q. How can structural modifications of the thiadiazole and benzamide moieties enhance target selectivity (e.g., enzyme inhibition)?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied sulfanyl groups (e.g., propyl vs. cyclohexyl) and ethoxy positions.
- Enzyme Assays : Test inhibitory activity against enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Use kinetic assays (IC₅₀ determination) and co-crystallization to identify binding interactions .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses with PFOR or cytochrome P450 targets .
Q. What strategies resolve contradictions in reported biological activities across similar thiadiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem and crystallographic databases to identify substituent-dependent trends (e.g., ethyl vs. butan-2-ylsulfanyl groups altering hydrophobicity) .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH, solvent) to isolate variables.
- Advanced Characterization : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out assay artifacts .
Q. How can computational methods predict ADMET properties and guide drug development?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. For this compound, the ethoxy group may improve solubility compared to methyl analogs .
- Toxicity Screening : Run ProTox-II to predict hepatotoxicity and mutagenicity. Cross-validate with in vitro assays (e.g., Ames test) .
Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Optimize solvent systems (e.g., methanol/water) and slow evaporation techniques.
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered sulfanyl groups.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate via R-factor convergence (<0.05) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for thiadiazole derivatives, while others show negligible effects?
- Methodological Answer :
- Strain Variability : Test across clinically resistant vs. lab-adapted strains.
- Substituent Effects : The butan-2-ylsulfanyl group’s bulk may hinder membrane penetration in certain pathogens. Compare with smaller substituents (e.g., ethyl) .
- Assay Conditions : Differences in broth media (e.g., cation-adjusted Mueller-Hinton) can alter compound solubility and activity .
Methodological Best Practices
- Synthesis : Use Schlenk lines for air-sensitive steps and monitor reactions via LC-MS.
- Characterization : Deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .
- Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate antimicrobial vs. general toxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
